molecular formula C16H13N3O4S2 B2392982 (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 297735-11-6

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No. B2392982
CAS RN: 297735-11-6
M. Wt: 375.42
InChI Key: ATMMCTWXCIUMBT-VMPITWQZSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide, also known as FTSP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FTSP is a member of the sulfonamide class of compounds, which have been used as antibiotics and antidiabetic agents.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell growth and division. (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can inhibit the growth of cancer cells and induce cell death. In vivo studies have shown that (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can reduce the growth of tumors in animal models. (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has also been shown to have herbicidal activity and can inhibit the growth of certain plants.

Advantages and Limitations for Lab Experiments

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor activity. However, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide also has some toxicity, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research on (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide. One area of research is the development of more potent and selective inhibitors of topoisomerases. Another area of research is the development of more effective methods for delivering (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide in vivo. Finally, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide could be studied for its potential applications in other fields, such as agriculture and materials science.

Synthesis Methods

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. The furan-2-yl chloride is then reacted with 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide to form the intermediate compound. The final step involves the reaction of the intermediate compound with prop-2-enamide to form (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been shown to have antitumor activity and has been studied as a potential treatment for cancer. In agriculture, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been studied as a potential herbicide due to its ability to inhibit the growth of certain plants. In materials science, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c20-15(8-5-13-2-1-10-23-13)18-12-3-6-14(7-4-12)25(21,22)19-16-17-9-11-24-16/h1-11H,(H,17,19)(H,18,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMMCTWXCIUMBT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

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